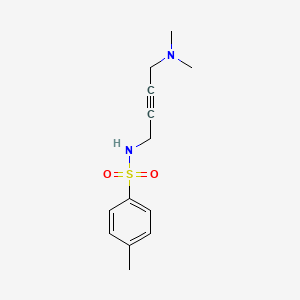

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

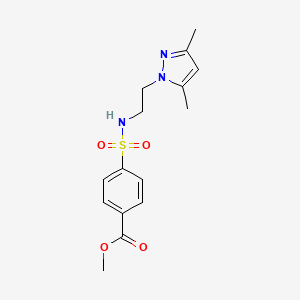

“N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide” is a chemical compound. Based on its name, it contains a sulfonamide group, which is a common functional group in many pharmaceutical drugs .

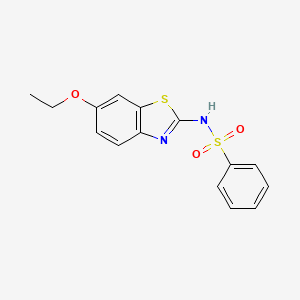

Molecular Structure Analysis

The compound likely contains a benzene ring (from “benzenesulfonamide”) substituted with a methyl group and a sulfonamide group. The sulfonamide is further substituted with a but-2-yn-1-yl group, which contains a triple bond, and a dimethylamino group .Physical and Chemical Properties Analysis

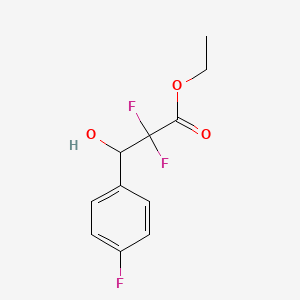

The physical and chemical properties would depend on the specific structure of the compound. Properties like solubility, melting point, boiling point, etc., can be predicted using various computational chemistry methods.Aplicaciones Científicas De Investigación

Synthesis and Characterization

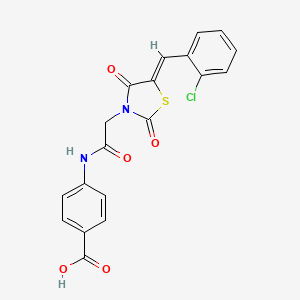

Sulfonamide molecules, including N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide, have been synthesized and characterized through structural and electronic properties investigations. For instance, Murthy et al. (2018) synthesized a new sulfonamide molecule and characterized its structure using spectroscopic tools and computational studies. They explored the molecular interactions, structural stability, and electronic properties, showing the potential of sulfonamides in various scientific applications (Murthy et al., 2018).

Chemical Modifications for Enhanced Properties

Research into modifying the chemical structure of sulfonamide compounds to enhance their properties is ongoing. For example, the study on the structure-activity relationship of arylsulfonamide analogs highlighted modifications to improve pharmacological properties, aiming for potential cancer therapeutic applications (Mun et al., 2012).

Biological Studies and Applications

Several sulfonamide derivatives have been explored for their biological activities. Khodairy et al. (2016) synthesized novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block, showcasing good antifungal activity. This research highlights the potential of sulfonamide derivatives in developing new antifungal agents (Khodairy et al., 2016).

Analytical and Spectroscopic Applications

Sulfonamide compounds have been applied in analytical and spectroscopic studies due to their unique properties. Vandenheuvel and Gruber (1975) found N-dimethylaminomethylene derivatives to possess excellent gas-liquid chromatographic properties, indicating their usefulness in analytical chemistry (Vandenheuvel & Gruber, 1975).

Photopolymerization Studies

The study on solvatochromic fluorescent probes for monitoring the photopolymerization of dimethacrylates utilized sulfonamide derivatives to explore changes in the environment during photopolymerization. This research demonstrates the application of sulfonamides in materials science and polymer research (Jager et al., 1995).

Mecanismo De Acción

The mechanism of action would depend on the specific use of the compound. Many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria.

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHARIJJRUVEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)

![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)

![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2372426.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2372427.png)

![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2372428.png)

![8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2372434.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)